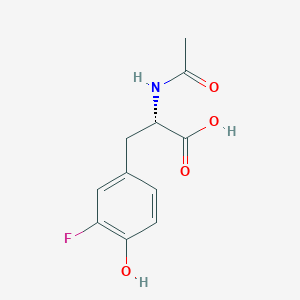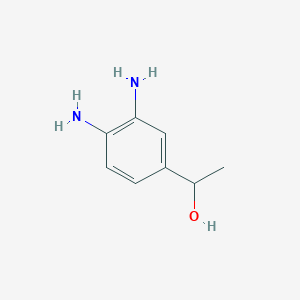
1-(3,4-Diaminophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It features a phenyl ring substituted with two amino groups at the 3 and 4 positions and an ethanol group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the ethanol group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or sulfonylated derivatives.
Scientific Research Applications
1-(3,4-Diaminophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
- 1-(3-Aminophenyl)ethanol
- 1-(4-Aminophenyl)ethanol
- 1-(3,4-Diaminophenyl)ethanone
Comparison: 1-(3,4-Diaminophenyl)ethanol is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one amino group or different substituents. This dual functionality makes it a versatile compound for various applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules in meaningful ways. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for further research and development.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3,4-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,9-10H2,1H3 |
InChI Key |
NTELPMWFWXWQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



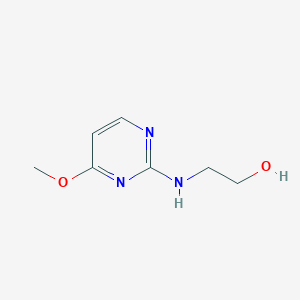
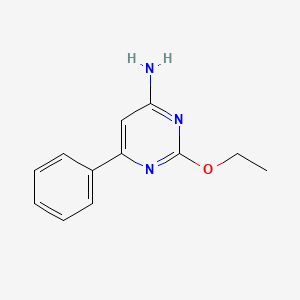
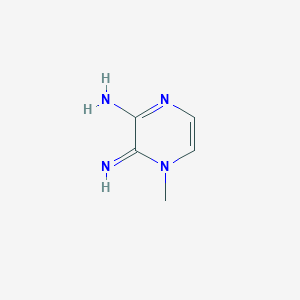
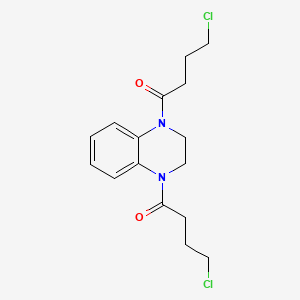

![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
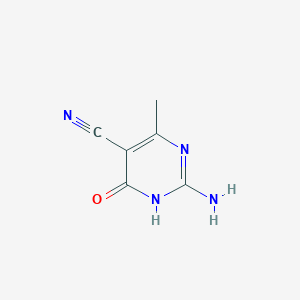
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
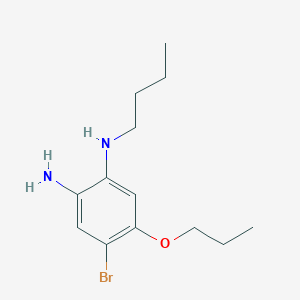
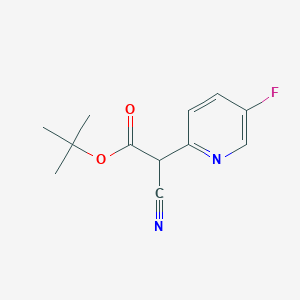
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
